Indenolol
Descripción
Propiedades
IUPAC Name |
1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGBPFMOOXKQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride) | |
| Record name | Indenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70866817 | |
| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106656-86-4, 60607-68-3 | |
| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106656-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-isopropylaminopropoxy)indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106656864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indenolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GU15N96I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
147-148 | |
| Details | U.S. Patent 4,045,482. | |
| Record name | Indenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Indenolol se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 1-indanona con isopropilamina y la posterior eterificación con 4-hidroxiindeno. Las condiciones de reacción generalmente implican el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para Indenolol no están bien documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, la garantía de la pureza y la implementación de medidas de seguridad para la producción a gran escala.
Tipos de reacciones:
Oxidación: Indenolol puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de cetonas o aldehídos.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona nuevamente a un grupo hidroxilo.
Sustitución: Indenolol puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Varios agentes halogenantes o nucleófilos bajo temperatura y presión controladas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Indenolol se ha explorado para diversas aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar los bloqueadores beta-adrenérgicos y sus interacciones.
Biología: Investigado por sus efectos sobre los receptores beta-adrenérgicos en sistemas biológicos.
Medicina: Estudiado por su potencial en el tratamiento de la hipertensión y otras afecciones cardiovasculares.
Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos y agentes terapéuticos.
Mecanismo De Acción
Indenolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la regulación de la frecuencia cardíaca y la presión arterial. Al inhibir estos receptores, Indenolol reduce la frecuencia cardíaca y dilata los vasos sanguíneos, lo que lleva a una disminución de la presión arterial .
Compuestos similares:
Metoprolol: Otro bloqueador beta-adrenérgico utilizado para tratar la hipertensión.
Atenolol: Un bloqueador beta-adrenérgico selectivo con aplicaciones similares.
Propranolol: Un bloqueador beta-adrenérgico no selectivo utilizado para diversas afecciones cardiovasculares.
Unicidad: La unicidad de Indenolol radica en su estructura química específica, que incluye un grupo indénico. Esta estructura puede conferir propiedades farmacológicas distintas en comparación con otros bloqueadores beta-adrenérgicos .
Comparación Con Compuestos Similares
Indenolol vs. Propranolol
- Efficacy: Both drugs suppress exercise-induced tachycardia and systolic blood pressure, but Indenolol achieves comparable effects at lower doses (40–320 mg vs. 40–320 mg for propranolol) . In hypertensive rats, both reduce plasma renin activity (PRA) and heart rate but show minimal antihypertensive effects in established hypertension .
- Hemodynamics: Acute administration of both reduces cardiac output, but long-term Indenolol use normalizes cardiac output by reducing peripheral resistance, whereas propranolol maintains elevated resistance .
- Propranolol exhibits stronger inhibition of myocardial Na+/K+-ATPase (IC₅₀: 1.03 mM) compared to Indenolol (IC₅₀: 0.80 mM), correlating with higher arrhythmogenic risk .
Table 1: Key Differences Between Indenolol and Propranolol
Indenolol vs. Metoprolol
- Efficacy: Indenolol (60–120 mg/day) significantly lowers resting blood pressure compared to metoprolol (100–200 mg/day), with three patients unresponsive to metoprolol achieving control with Indenolol .
- Hemodynamics: Both reduce cardiac output via heart rate reduction, but Indenolol’s ISA prevents rebound tachycardia upon withdrawal, a risk with metoprolol .
- Receptor Selectivity: Metoprolol is cardioselective (beta-1), while Indenolol non-selectively blocks beta-1/beta-2 receptors but partially agonizes vascular beta-2 receptors to reduce resistance .
Table 2: Indenolol vs. Metoprolol in Hypertension Management
| Parameter | Indenolol | Metoprolol |
|---|---|---|
| Resting BP Reduction | Superior (P < 0.05) | Moderate |
| Receptor Selectivity | Non-selective with ISA | Beta-1 selective |
| Rebound Tachycardia | Absent | Observed |
Indenolol vs. Atenolol
- Clinical Use: Atenolol (50–100 mg/day) is equally effective as Indenolol in lowering blood pressure but lacks ISA, leading to higher peripheral resistance .
Indenolol Derivatives and Structural Modifications
- Fluorinated Indenolol derivatives exhibit enhanced antifibrillatory activity, surpassing propranolol in potency (order: fluorinated Indenolol > propranolol > Indenolol) .
Actividad Biológica
Indenolol is a beta-adrenergic blocker that has been studied for its antihypertensive properties and other biological activities. This article delves into the compound's biological activity, including its mechanism of action, pharmacological effects, and clinical findings.
Chemical and Pharmacological Profile
- Chemical Formula : C₁₅H₂₁NO₂
- Molecular Weight : 247.33 g/mol
- Drug Class : Non-selective beta-adrenergic antagonist
Indenolol has been classified as a non-selective beta-blocker, meaning it affects both β₁ and β₂ adrenergic receptors. This dual action influences cardiovascular responses, particularly in managing hypertension.
Indenolol functions primarily by blocking the action of catecholamines (such as adrenaline) on beta receptors. This blockade leads to a reduction in heart rate and myocardial contractility, ultimately resulting in decreased blood pressure. The drug also exhibits intrinsic sympathomimetic activity, which may contribute to its unique profile compared to other beta-blockers .
Antihypertensive Effects
Several studies have evaluated the efficacy of indenolol in lowering blood pressure:
- Comparative Study with Metoprolol :
- Dose-Dependent Response :
- Long-term Efficacy :
Pharmacokinetics
Indenolol is absorbed well from the gastrointestinal tract, with peak plasma concentrations occurring within one hour after oral administration. The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6, which influences its pharmacokinetic profile and potential drug interactions .
Side Effects and Tolerability
Indenolol is generally well-tolerated; however, common side effects may include fatigue, dizziness, and bradycardia. Unlike some other beta-blockers, it does not significantly impair adrenergic reflexes during stress tests .
Summary of Research Findings
| Study Type | Findings |
|---|---|
| Crossover Study | Indenolol more effective than metoprolol in reducing blood pressure (P < 0.05) |
| Dose-Response Study | Maximum BP reduction: 26 mm Hg systolic, 17 mm Hg diastolic at doses of 30-120 mg |
| Systematic Review | Average BP reduction: -10/-8 mm Hg for non-selective beta-blockers |
Q & A
Basic Research Questions
Q. How to design a preclinical study evaluating Indenolol’s cardiovascular efficacy?
- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies using radioligand displacement) to quantify β-adrenergic receptor affinity. Transition to in vivo models (e.g., hypertensive rodent models) with controlled variables: dose-response relationships, heart rate monitoring, and blood pressure measurements. Include negative controls (e.g., saline) and positive controls (e.g., established β-blockers like atenolol). Use randomized block designs to minimize bias .
Q. What statistical approaches are recommended for analyzing Indenolol’s pharmacological data?
- Methodological Answer : For dose-response curves, apply nonlinear regression models (e.g., log-dose vs. effect). Use Student’s t-test or ANOVA for group comparisons, ensuring error bars represent standard deviation (SD) or standard error (SEM). For time-series data (e.g., blood pressure changes), employ repeated-measures ANOVA. Validate assumptions (normality, homogeneity of variance) before analysis .
Q. How to ensure methodological validity in Indenolol toxicity studies?
- Methodological Answer : Follow ICH M7 guidelines for impurity assessment by comparing Indenolol’s structure-activity relationships (SAR) with known genotoxic analogs. Use Ames tests for mutagenicity screening. In acute toxicity studies, apply OECD guidelines: escalate doses in rodents, monitor mortality, and conduct histopathological analyses. Include positive controls (e.g., N-ethyl-N-nitrosourea) and blinded data interpretation to reduce bias .
Advanced Research Questions
Q. How to resolve contradictions in Indenolol’s reported metabolic pathways across studies?
- Methodological Answer : Conduct a scoping review to map discrepancies (e.g., cytochrome P450 isoforms involved). Use PRISMA-ScR guidelines to systematically extract data from preclinical and clinical studies. Perform in vitro microsomal assays with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to validate metabolic pathways. Cross-reference findings with pharmacokinetic models (e.g., compartmental analysis) .
Q. What frameworks integrate multi-omics data to elucidate Indenolol’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq of cardiac tissues) and proteomics (LC-MS/MS) to identify downstream targets. Use bioinformatics tools (e.g., STRING-DB) for pathway enrichment analysis. Validate hypotheses with CRISPR-Cas9 knockout models of candidate genes. Apply the FINER criteria to ensure the research question is feasible, novel, and ethically aligned .
Q. How to optimize Indenolol’s synthetic route for high-purity batches in experimental studies?
- Methodological Answer : Employ DoE (Design of Experiments) to test reaction parameters (temperature, catalysts). Monitor intermediates via HPLC-UV and confirm final structure with NMR (1H/13C) and high-resolution mass spectrometry (HRMS). Use QSAR models to predict impurities and refine crystallization conditions. Purity thresholds should exceed 99.5% for pharmacological assays .
Q. What longitudinal study designs assess Indenolol’s chronic effects on cardiovascular remodeling?
- Methodological Answer : Implement a 12-month cohort study in animal models with echocardiography endpoints (e.g., left ventricular mass index). Use mixed-effects models to account for individual variability. Include sham-operated controls and blinded endpoint adjudication. For translational relevance, correlate findings with human biomarker data (e.g., NT-proBNP) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
